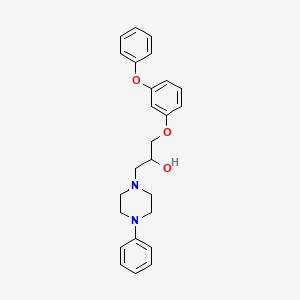
1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of phenoxy and piperazine groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multi-step organic reactions. One common route might include:
Formation of the phenoxyphenol intermediate: This can be achieved by reacting phenol with phenyl ether under specific conditions.
Introduction of the piperazine ring: The phenoxyphenol intermediate can then be reacted with a piperazine derivative in the presence of a suitable catalyst.
Final coupling reaction: The resulting intermediate is then coupled with a propanol derivative to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wirkmechanismus
The mechanism of action of 1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating their activity. The phenoxy groups might enhance the compound’s ability to cross cell membranes or interact with specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Phenoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a methyl group on the piperazine ring.
1-(3-Phenoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: Similar structure but with an ethyl group on the piperazine ring.
Uniqueness
1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its pharmacological properties and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-(3-phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-22(19-26-14-16-27(17-15-26)21-8-3-1-4-9-21)20-29-24-12-7-13-25(18-24)30-23-10-5-2-6-11-23/h1-13,18,22,28H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMMYXVBPBFJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)
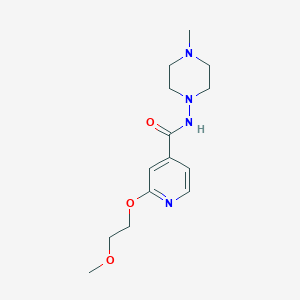
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2467378.png)
![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)
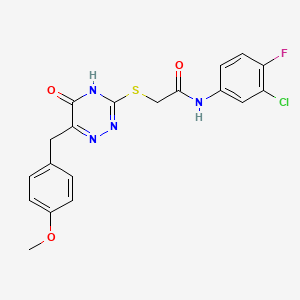
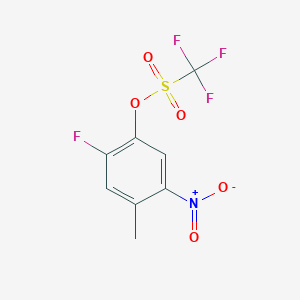

![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)
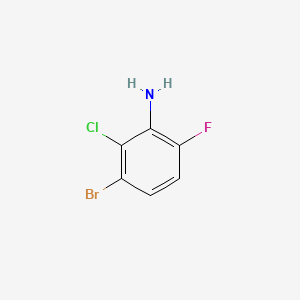
![1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one](/img/structure/B2467391.png)
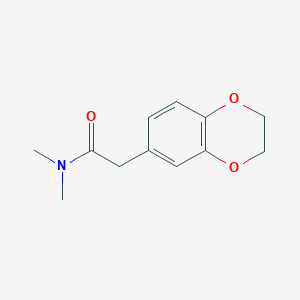
![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

